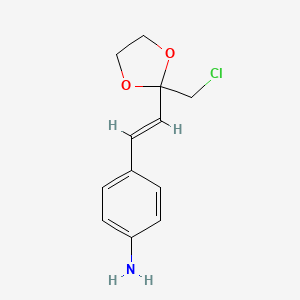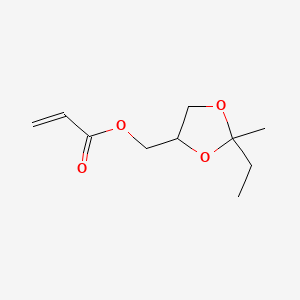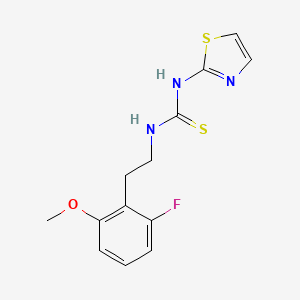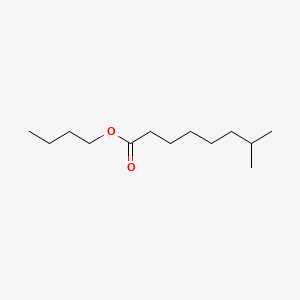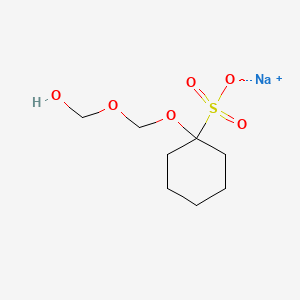
4-Allyl-2-methoxyphenyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-2-methoxyphenyl isobutyrate is an organic compound that belongs to the class of phenylpropanoids. It is derived from eugenol, a naturally occurring compound found in various essential oils, particularly in clove oil. This compound is known for its pleasant aroma and is used in the fragrance and flavor industries. Additionally, it has shown potential biological activities, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-methoxyphenyl isobutyrate typically involves the esterification of 4-Allyl-2-methoxyphenol (eugenol) with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of eugenol and isobutyric acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then separated and purified using industrial distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Allyl-2-methoxyphenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoids.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against breast cancer.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mecanismo De Acción
The biological activities of 4-Allyl-2-methoxyphenyl isobutyrate are attributed to its interaction with various molecular targets. For instance, it has been shown to inhibit the growth of cancer cells by modulating the expression of genes involved in cell proliferation and apoptosis . The compound interacts with receptors such as estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR), leading to the inhibition of signaling pathways that promote cancer cell growth .
Comparación Con Compuestos Similares
4-Allyl-2-methoxyphenyl isobutyrate is similar to other eugenol derivatives, such as:
- 4-Allyl-2-methoxyphenyl cinnamate
- 4-Allyl-2-methoxyphenyl benzoate
- 4-Allyl-2-methoxyphenyl acetate
Uniqueness
What sets this compound apart is its specific ester group, which imparts unique chemical and biological properties. Its isobutyrate moiety enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
84604-53-5 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(2-methoxy-4-prop-2-enylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-10H,1,6H2,2-4H3 |
Clave InChI |
HWQRDSDZKQARQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


